Cas no 71277-78-6 (Trisodium glycyrrhizinate)

Trisodium glycyrrhizinate 化学的及び物理的性質
名前と識別子
-
- Sodium glycyrrhizinate
- Trisodium Glycyrrhizinate Hydrate
- GLYCYRRHIZIC ACID TRISODIUM SALT
- GLYCYRRHIZIC ACID TRISODIUM SALT HYDRATE
- Glycyrrhizic Acid Trisodium Salt Glycyrrhizin Trisodium Salt
- glycyrrhizin trisodium salt
- GLYCYRRHIZIN TRISODIUM SALT HYDRATE
- Trisodium glycyrhetate
- Trisodium Glycyrrizinate
- trisodiumglycyrrhizin
- 甘草酸三钠盐
- Trisodium glycyrrhizinate
- Trisodium glycyrrhizin
- 5VWB9ZP8JV
- Trisodium glycyrrhizate
- C42H61Na3O17
- V1755
- G0217
- .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, trisodium salt
- alpha-D-Glucopyranosiduronic acid, (3-beta,20-beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-, trisodium salt
- CCRIS 9136
- .ALPHA.-D-GLUCOPYRANOSIDURONIC ACID, (3.BETA.,20.BETA.)-20-CARBOXY-11-OXO-30-NOROLEAN-12-EN-3-YL 2-O-.BETA.-D-GLUCOPYRANURONOSYL-, SODIUM SALT (1:3)
- TRISODIUM GLYCYRRHIZINATE [WHO-DD]
- ORISTAR TSG
- DTXSID301021951
- GLYCYRRHIZINATE, TRISODIUM
- UNII-5VWB9ZP8JV
- trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
- 71277-78-6
- TRISODIUM GLYCYRRHIZATE [INCI]
- Q27262938
- TRISODIUM GLYCYRRHIZATE VINYALS
- CCXAYLQLOLXXKE-DWJAGBRCSA-K
-
- MDL: MFCD00070472
- インチ: 1S/C42H62O16.3Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1
- InChIKey: CCXAYLQLOLXXKE-DWJAGBRCSA-K
- ほほえんだ: [Na+].[Na+].[Na+].O([C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C(=O)[O-])O1)O[H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C(=O)[O-])O1)O[H])O[H])O[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@@]([H])(C([H])([H])C([H])([H])[C@@]3(C([H])([H])[H])[C@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]5(C([H])([H])[H])C([H])([H])C([H])([H])[C@@](C(=O)[O-])(C([H])([H])[H])C([H])([H])[C@@]5([H])C4=C([H])C([C@@]32[H])=O)C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 906.36000
- どういたいしつりょう: 888.35
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 16
- 重原子数: 61
- 回転可能化学結合数: 4
- 複雑さ: 1710
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 19
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 276
- ひょうめんでんか: 0
- 互変異性体の数: 6
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 赤褐色結晶粉末
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: 945.8 °C at 760 mmHg
- フラッシュポイント: No data available
- 屈折率: 63 ° (C=1.5, H2O)
- PSA: 284.76000
- LogP: -1.82280
- ようかいせい: まだ確定していません。
Trisodium glycyrrhizinate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- RTECS番号:LZ6500500
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Trisodium glycyrrhizinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0217-25g |
Trisodium glycyrrhizinate |
71277-78-6 | 75.0%(LC) | 25g |
¥880.0 | 2022-06-10 | |
TRC | T218800-10g |
Trisodium glycyrrhizinate |
71277-78-6 | 10g |
$ 300.00 | 2022-06-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G862769-5g |
Glycyrrhizic Acid Trisodium Salt Hydrate |
71277-78-6 | ≥80%(HPLC) | 5g |
298.00 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X63775-5g |
GLYCYRRHIZIC ACID TRISODIUM SALT HYDRATE |
71277-78-6 | ≥80%(HPLC) | 5g |
¥218.0 | 2023-09-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G876030-100g |
Glycyrrhizic Acid Trisodium Salt Hydrate |
71277-78-6 | ≥65%(HPLC) | 100g |
667.80 | 2021-05-17 | |
Aaron | AR003VY0-100g |
Trisodium Glycyrrhizinate Hydrate |
71277-78-6 | 100g |
$142.00 | 2023-12-13 | ||
Aaron | AR003VY0-500g |
Trisodium Glycyrrhizinate Hydrate |
71277-78-6 | 500g |
$486.00 | 2023-12-13 | ||
Aaron | AR003VY0-5g |
Trisodium Glycyrrhizinate Hydrate |
71277-78-6 | 65% | 5g |
$11.00 | 2025-01-22 | |
A2B Chem LLC | AB80268-5g |
Trisodium Glycyrrhizinate Hydrate |
71277-78-6 | 80% | 5g |
$146.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296667-25g |
Trisodium Glycyrrhizinate Hydrate, |
71277-78-6 | 25g |
¥2046.00 | 2023-09-05 |
Trisodium glycyrrhizinate 関連文献
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
Trisodium glycyrrhizinateに関する追加情報
Trisodium glycyrrhizinate (CAS No. 71277-78-6): A Comprehensive Overview
Trisodium glycyrrhizinate, a derivative of glycyrrhizin extracted from the roots of the Glycyrrhiza plant, has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities. With a CAS number of 71277-78-6, this compound is widely recognized for its potential therapeutic applications, particularly in anti-inflammatory, anti-allergic, and hepatoprotective contexts. This article delves into the chemical properties, pharmacological effects, and recent research advancements surrounding trisodium glycyrrhizinate.
The molecular structure of trisodium glycyrrhizinate consists of a glycyrrhetic acid backbone with three sodium ions attached, enhancing its solubility and bioavailability. This structural feature contributes to its efficacy in various biological systems. The primary active component, glycyrrhizin, has been extensively studied for its ability to modulate multiple cellular pathways, making trisodium glycyrrhizinate a promising candidate for therapeutic interventions.
In recent years, trisodium glycyrrhizinate has been extensively researched for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings are particularly relevant in the context of chronic inflammatory diseases, where conventional treatments often face limitations due to side effects. The mechanism by which trisodium glycyrrhizinate exerts its anti-inflammatory effects involves the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are central to inflammation regulation.
Beyond its anti-inflammatory role, trisodium glycyrrhizinate has shown significant promise in allergic conditions. Research indicates that it can modulate immune responses by inhibiting histamine release from mast cells. This property makes it a potential therapeutic agent for allergic rhinitis, asthma, and other atopic disorders. Additionally, studies have explored its role in reducing IgE-mediated reactions, further supporting its use in allergic conditions.
Hepatoprotection is another area where trisodium glycyrrhizinate has demonstrated remarkable efficacy. Chronic liver diseases such as hepatitis and cirrhosis pose significant health challenges globally. Trisodium glycyrrhizinate has been shown to protect liver cells from oxidative stress and inflammatory damage. Its ability to enhance liver regeneration and reduce fibrosis makes it a valuable component in liver disease management. Clinical trials have reported improvements in liver function tests and reduced histological evidence of liver damage in patients treated with trisodium glycyrrhizinate.
The pharmacokinetics of trisodium glycyrrhizinate have also been well-studied. Its high solubility allows for efficient absorption across various biological membranes, ensuring rapid onset of action. The compound exhibits a relatively long half-life, allowing for prolonged therapeutic effects with less frequent dosing. This pharmacokinetic profile makes it suitable for both acute and chronic therapeutic applications.
Recent advancements in nanotechnology have opened new avenues for enhancing the delivery and efficacy of trisodium glycyrrhizinate. Nanoparticle-based formulations have been developed to improve bioavailability and target specificity. These innovations hold promise for delivering trisodium glycyrrhizinate more effectively to affected tissues while minimizing systemic side effects.
The safety profile of trisodium glycyrrhizinate is another critical aspect that has been thoroughly evaluated. While generally well-tolerated at therapeutic doses, some studies have reported mild side effects such as hyperkalemia and edema due to its mineralocorticoid-like activity. However, these effects are typically reversible upon discontinuation of treatment or dose adjustment. Ongoing research aims to optimize dosing regimens to minimize these potential side effects while maintaining therapeutic efficacy.
The regulatory status of trisodium glycyrrhizinate varies by region but is generally recognized as safe for use in food supplements and pharmaceuticals under specified conditions. Regulatory bodies such as the FDA and EMA have approved its use in various formulations based on extensive preclinical and clinical data supporting its safety and efficacy.
In conclusion, trisodium glycyrrhizinate (CAS No. 71277-78-6) is a multifaceted compound with significant therapeutic potential across multiple disease areas. Its anti-inflammatory, anti-allergic, and hepatoprotective properties make it a valuable asset in modern medicine. Recent research advancements continue to uncover new applications and delivery methods for this compound, further solidifying its role as a key player in pharmaceutical innovation.
71277-78-6 (Trisodium glycyrrhizinate) 関連製品
- 96990-18-0(Momordin Ic)
- 121686-42-8(b-D-Glucopyranosiduronic acid, (3b,4a,16b,21b,22a)-16,21,22,23,28-pentahydroxyolean-12-en-3-yl)
- 68797-35-3(Dipotassium Glycyrrhizinate)
- 53956-04-0(Ammonium glycyrrhizinate)
- 119417-96-8(b-D-Glucopyranosiduronic acid, (3b,20b,22b)-22,29-epoxy-11,29-dioxoolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-)
- 79165-06-3(Diammonium glycyrrhizinate)
- 1405-86-3(Glycyrrhizic acid)
- 2172053-76-6(1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)
- 1216701-03-9(3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 2680738-49-0(5-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1,3-oxazole-4-carboxylic acid)
